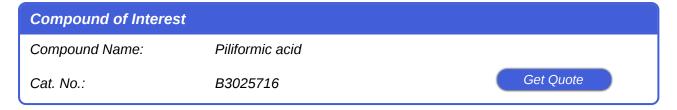


Spectroscopic Analysis of Piliformic Acid and Its Derivatives: A Technical Guide

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An In-depth Examination of the Spectroscopic Signatures of a Biologically Significant Fungal Metabolite

Piliformic acid, a secondary metabolite produced by various fungi, and its derivatives are of growing interest to researchers in natural product chemistry and drug development due to their potential biological activities. A thorough understanding of their structural characteristics is paramount for further investigation and exploitation. This technical guide provides a comprehensive overview of the spectroscopic analysis of piliformic acid, presenting key data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols and comparative data are included to facilitate research and development efforts in this area.

Introduction to Piliformic Acid

Piliformic acid, systematically named (2E,3S)-2-hexylidene-3-methylbutanedioic acid, is a dicarboxylic acid characterized by a hexylidene substituent on a methylsuccinic acid backbone. Its structure presents several key features for spectroscopic analysis, including a carboncarbon double bond, two carboxylic acid groups, a chiral center, and an aliphatic chain. The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm this structure.

Spectroscopic Data of Piliformic Acid



The following sections summarize the key spectroscopic data for **piliformic acid**, providing a foundational understanding of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **piliformic acid**, both ¹H and ¹³C NMR provide diagnostic signals that allow for the assignment of its complete structure.

Table 1: ¹H NMR Spectroscopic Data for (+)-Piliformic Acid (400 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.85	t	1H	H-7
3.40	dq	1H	H-3
2.25	m	2H	H-8
1.45	m	2H	H-9
1.30	m	4H	H-10, H-11
1.25	d	ЗН	H-4
0.90	t	3H	H-12

Table 2: 13C NMR Spectroscopic Data for (+)-Piliformic Acid (100 MHz, CDCl₃)



Chemical Shift (δ) ppm	Carbon Type	Assignment
179.0	С	C-1
171.0	С	C-5
145.0	СН	C-7
129.0	С	C-2
42.0	СН	C-3
31.5	CH ₂	C-9
29.0	CH ₂	C-8
28.5	CH ₂	C-10
22.5	CH ₂	C-11
16.0	CH₃	C-4
14.0	CH₃	C-12

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

Table 3: Mass Spectrometric Data for Piliformic Acid

Technique	Ionization Mode	Precursor Ion [M+H]+ (m/z)	Key Fragment lons (m/z)
LC-ESI-QTOF	ESI	215.128479056	151.1115, 133.1006, 123.1162, 109.0638, 107.0850[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **piliformic acid**, the characteristic absorptions of the carboxylic acid and alkene groups are



prominent.

(Specific IR data for **piliformic acid** was not available in the searched literature. The following are expected characteristic peaks based on its structure.)

Table 4: Expected Infrared Absorption Bands for Piliformic Acid

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3300-2500	Broad	О-Н	Carboxylic acid O-H stretch
~1710	Strong	C=O	Carboxylic acid C=O stretch
~1640	Medium	C=C	Alkene C=C stretch
~1250	Strong	C-O	Carboxylic acid C-O stretch
~980	Medium	=C-H	Alkene C-H bend (out- of-plane)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following protocols are based on standard techniques used for the analysis of natural products like **piliformic acid**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified piliformic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:



- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Acquire spectra at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the range of 0-12 ppm.
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
 - Acquire spectra using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0-200 ppm.
 - Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Mass Spectrometry (LC-ESI-QTOF)

Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is typically used for separating organic acids.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
- Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

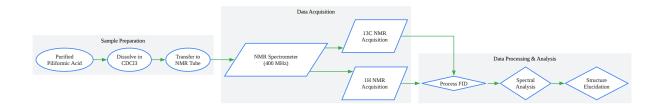
- Ion Source: Electrospray ionization (ESI).
- Polarity: Positive ion mode is often used for detecting [M+H]+ ions.



- Analyzer: Quadrupole time-of-flight (QTOF) for high-resolution mass measurements.
- Data Acquisition: Acquire data in a full scan mode to detect the precursor ion and in a tandem MS (MS/MS) mode to obtain fragmentation data. A collision energy of around 30 eV is often used for fragmentation.[1]

Visualization of Methodologies

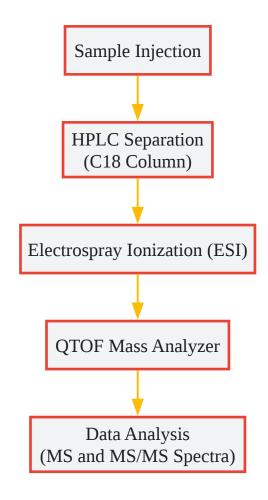
The following diagrams illustrate the general workflows for the spectroscopic analysis of **piliformic acid**.



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Caption: General workflow for NMR spectroscopic analysis of piliformic acid.





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References

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